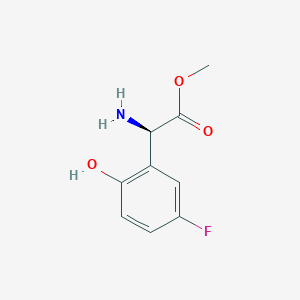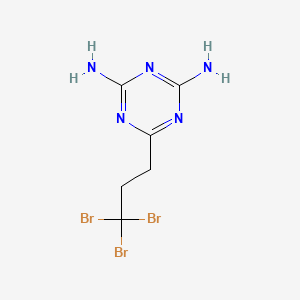
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is a nitrogen-containing heterocyclic compound with the molecular formula C10H14N2. This compound is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is unique due to its specific substitution pattern and tetrahydro structure. Similar compounds include:
Quinoxaline: The parent compound with a fully aromatic ring.
1,2,3,4-Tetrahydroquinoxaline: A similar compound without the 1,4-dimethyl substitution.
Quinazoline: An isomeric compound with a different nitrogen atom arrangement.
Cinnoline: Another isomeric compound with a different ring structure.
The uniqueness of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- lies in its specific chemical properties and biological activities, which make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2427-06-7 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1,4-dimethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C10H14N2/c1-11-7-8-12(2)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
XGJGSZQCWARFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


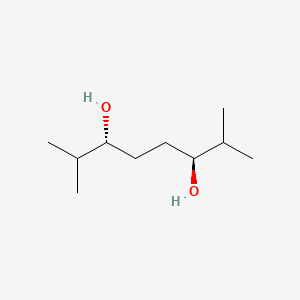
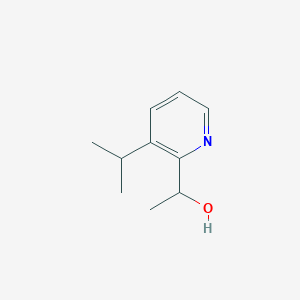
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
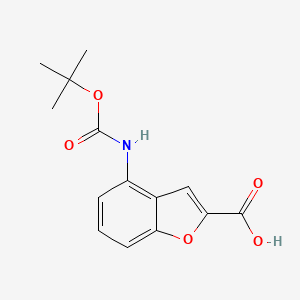

![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
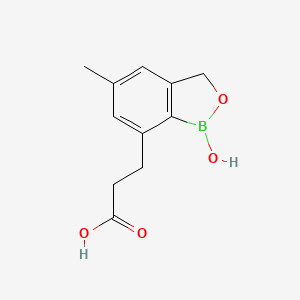
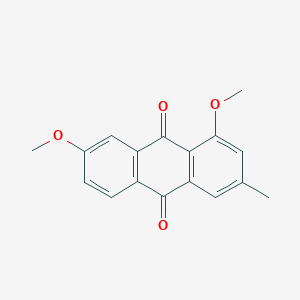
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

